Dihydrostreptomycin sulphate
Overview
Description
Dihydrostreptomycin sulfate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine due to its bactericidal properties. This compound is known for its effectiveness in treating bacterial infections, particularly those caused by Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrostreptomycin sulfate is synthesized through the chemical modification of streptomycin. The process involves the reduction of the aldehyde group in streptomycin to form dihydrostreptomycin. This reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of dihydrostreptomycin sulfate involves the fermentation of the actinomycete Streptomyces griseus to produce streptomycin, followed by its chemical reduction to dihydrostreptomycin. The final product is then purified and converted to its sulfate form for medical use .
Chemical Reactions Analysis
Types of Reactions
Dihydrostreptomycin sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various degradation products.
Reduction: The primary synthetic route involves the reduction of streptomycin to dihydrostreptomycin.
Substitution: It can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of streptomycin.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major product formed from the reduction of streptomycin is dihydrostreptomycin. Oxidation and substitution reactions can lead to a variety of degradation products and derivatives, respectively .
Scientific Research Applications
Dihydrostreptomycin sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Researchers use it to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Industry: It is used in veterinary medicine to treat infections in animals such as dogs, horses, and swine.
Mechanism of Action
Dihydrostreptomycin sulfate exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. This ultimately results in the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Streptomycin: The parent compound from which dihydrostreptomycin is derived.
Gentamicin: Another aminoglycoside antibiotic with similar bactericidal properties.
Neomycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections.
Uniqueness
Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein in the bacterial ribosome, which distinguishes it from other aminoglycosides. Additionally, its semisynthetic nature allows for modifications that can enhance its effectiveness and reduce its toxicity .
Properties
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPKOIJAMLDYCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N7O16S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1425-61-2 | |
Record name | Dihydrostreptomycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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